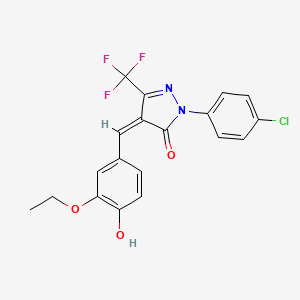
N-2-biphenylyl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide
説明
N-2-biphenylyl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide, also known as BI-1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BI-1 was first identified in a screen for suppressors of Bax-induced cell death and has since been found to have a wide range of biological effects.
作用機序
The exact mechanism of action of N-2-biphenylyl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide is not fully understood, but it is believed to act as a modulator of intracellular calcium signaling. This compound is thought to interact with the inositol 1,4,5-trisphosphate receptor (IP3R) and the ryanodine receptor (RyR), two proteins involved in calcium signaling. By modulating the activity of these receptors, this compound is able to regulate intracellular calcium levels and protect cells from stress-induced apoptosis.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its anti-apoptotic and neuroprotective effects, this compound has been shown to have anti-arrhythmic effects, reducing the incidence of arrhythmias in models of cardiac ischemia/reperfusion injury. This compound has also been found to improve mitochondrial function, reducing oxidative stress and improving energy metabolism. Additionally, this compound has been shown to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
One advantage of using N-2-biphenylyl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its high purity. This compound is available at a purity of greater than 99%, which allows for accurate dosing and reproducible results. Additionally, this compound has been extensively studied, and its effects are well-characterized, making it a useful tool in a variety of experimental settings.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This compound is highly hydrophobic, which can make it difficult to dissolve in water-based solutions. This can limit its use in certain experimental settings.
将来の方向性
There are many potential future directions for research on N-2-biphenylyl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Additionally, there is interest in exploring the use of this compound in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Finally, there is ongoing research into the mechanism of action of this compound, with the goal of developing a more complete understanding of its effects on intracellular calcium signaling.
科学的研究の応用
N-2-biphenylyl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-apoptotic effects, protecting cells from a variety of stressors, including oxidative stress, ER stress, and ischemia/reperfusion injury. Additionally, this compound has been found to have neuroprotective effects, reducing neuronal death in models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-tert-butyl-1,3-dioxo-N-(2-phenylphenyl)isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-25(2,3)27-23(29)19-14-13-17(15-20(19)24(27)30)22(28)26-21-12-8-7-11-18(21)16-9-5-4-6-10-16/h4-15H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAZKHBVROHAOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-iodo-5-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3549190.png)
![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B3549196.png)
![N-(4-bromophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3549213.png)
![N-(3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B3549219.png)

![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3549244.png)
![4-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3549252.png)
![1-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B3549253.png)
![3-[(2-fluorobenzyl)thio]-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3549258.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B3549264.png)
![6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3549271.png)
![2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3549281.png)
![2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3549282.png)
![N-(2-fluorophenyl)-2-[5-(mesitylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3549284.png)